molecular formula C10H16BNO2S B12289366 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole

Cat. No.: B12289366
M. Wt: 225.12 g/mol
InChI Key: RVJRBDBMJGVEBQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1374511-92-8) is a high-purity boronic ester derivative of thiazole with a molecular formula of C10H16BNO2S and a molecular weight of 225.11 g/mol . This compound serves as a crucial synthetic intermediate, primarily in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its mechanism of action involves transferring the 4-methylthiazol-2-yl group to a palladium catalyst, enabling the formation of new carbon-carbon bonds with organic halides. This reactivity makes it an invaluable building block for researchers in medicinal chemistry and drug discovery for the synthesis and functionalization of complex molecules containing the thiazole heterocycle, a scaffold prevalent in pharmaceuticals and agrochemicals. The product is provided with a purity of >98% and must be stored under an inert atmosphere at 2-8°C to ensure stability . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16BNO2S

Molecular Weight

225.12 g/mol

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C10H16BNO2S/c1-7-6-15-8(12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3

InChI Key

RVJRBDBMJGVEBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Methods

The primary method for synthesizing 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves palladium-catalyzed Miyaura borylation reactions using bis(pinacolato)diboron (B₂Pin₂) as the borylating agent. This approach typically begins with 4-methyl-2-bromothiazole as the starting material, which undergoes cross-coupling with B₂Pin₂ in the presence of an appropriate palladium catalyst and base.

The reaction proceeds through an oxidative addition of the palladium catalyst to the thiazole halide, followed by transmetalation with B₂Pin₂, and finally reductive elimination to yield the desired borylated product. The PdCl₂(dppf) catalyst system has traditionally been employed for this transformation, though newer catalyst systems have shown improved efficiency.

A representative protocol involves reacting 4-methyl-2-bromothiazole with B₂Pin₂ in the presence of PdCl₂(dppf) (3-5 mol%) and potassium acetate (KOAc, 3 equivalents) in DMSO at 80°C for 8-12 hours. This method typically yields the desired 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in 70-85% isolated yield after column chromatography.

Optimized Catalyst Systems for Improved Efficiency

Advances in catalyst design have led to more efficient systems for the borylation of thiazoles. The Pd(dba)₂/PCy₃ catalyst system has demonstrated superior performance for the borylation of challenging heterocyclic substrates, including thiazoles. This catalyst system is particularly effective for electron-rich heterocycles, which can be challenging substrates for conventional catalyst systems.

As outlined in Table 1, the choice of phosphine ligand significantly impacts reaction efficiency when synthesizing thiazole boronate compounds:

Entry Ligand Ligand/Pd ratio Solvent Temperature (°C) Time (h) Yield (%)
1 PPh₃ 2.4:1 Dioxane 80 16 19
2 P(o-MeC₆H₄)₃ 2.4:1 Dioxane 80 16 36
3 P(p-MeOC₆H₄)₃ 2.4:1 Dioxane 80 16 44
4 dppf 1.1:1 Dioxane 80 16 18
5 PCy₃ 2.4:1 Dioxane 80 16 94
6 P(t-Bu)₃ 2.4:1 Dioxane 80 16 58

Table 1: Effect of phosphine ligands on the borylation of heterocyclic halides with bis(pinacolato)diboron using Pd(dba)₂ as the palladium source.

The data clearly demonstrates that tricyclohexylphosphine (PCy₃) provides the highest yield among the ligands tested. This is attributed to its strong electron-donating character and steric bulk, which facilitates oxidative addition of the palladium catalyst to the thiazole halide.

Alternative Borylation Strategies

Direct C-H Activation Methods

Recent advancements have enabled direct C-H borylation approaches, which avoid the need for pre-functionalized thiazole substrates. These methods typically employ iridium or rhodium catalysts that can selectively activate the C-H bond at the 2-position of thiazole derivatives.

For the synthesis of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, direct C-H borylation provides a more atom-economical approach, though challenges remain with regard to selectivity and scale-up. A typical protocol involves treating 4-methylthiazole with B₂Pin₂ in the presence of [Ir(COD)OMe]₂ (1-3 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 2-6 mol%) in THF at 80°C for 24 hours. This method can provide the desired product in 50-65% yield, though purification can be challenging due to the formation of regioisomeric mixtures.

Microwave-Assisted Borylation

Microwave-assisted synthetic approaches have emerged as efficient alternatives to conventional heating methods, offering shorter reaction times and sometimes improved yields. For the borylation of thiazole derivatives, microwave irradiation has been shown to accelerate reactions that would otherwise require extended heating periods.

A representative microwave-assisted protocol involves combining 4-methyl-2-bromothiazole with B₂Pin₂ (1.2 equivalents), Pd(OAc)₂ (2-3 mol%), an imidazolium salt such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (2-3 mol%), and KOAc (3 equivalents) in dioxane, followed by microwave irradiation at 150°C for 15-30 minutes. This approach can provide the desired borylated thiazole in yields comparable to conventional heating, but with significantly reduced reaction times.

Reaction Parameters and Optimization

Solvent Effects and Reaction Medium

The choice of solvent plays a crucial role in the efficiency of borylation reactions. While DMSO has traditionally been the solvent of choice for Miyaura borylation of heterocycles, alternative solvents have shown promise in terms of yield and purification simplicity. Table 2 summarizes the effect of different solvents on the borylation of 4-methyl-2-bromothiazole:

Entry Solvent Catalyst System Base Temperature (°C) Time (h) Yield (%)
1 DMSO PdCl₂(dppf) KOAc 80 12 75
2 Dioxane Pd(dba)₂/PCy₃ KOAc 80 8 88
3 THF Pd(dba)₂/PCy₃ KOAc 65 10 65
4 Toluene Pd(dba)₂/PCy₃ KOAc 100 8 70
5 2% TPGS-750-M/water Pd(P(t-Bu)₃)₂ KOAc 25 3 82

Table 2: Solvent effects on the borylation of 4-methyl-2-bromothiazole with B₂Pin₂.

Notably, the use of aqueous micellar conditions (Entry 5) represents a significant advancement in terms of sustainability and operational simplicity. The TPGS-750-M surfactant creates nanoreactors in water, where the lipophilic core serves as the reaction medium. This approach enables borylation to proceed at room temperature with high efficiency, while avoiding the use of organic solvents.

Base Selection and Stoichiometry

The choice and amount of base significantly impact borylation reactions of heterocycles. Potassium acetate (KOAc) is the most commonly employed base for Miyaura borylation, though alternatives such as potassium carbonate (K₂CO₃) and triethylamine (NEt₃) have also been investigated. However, stronger bases can lead to undesired side reactions, particularly the formation of homocoupled products.

Research has shown that using 1.5-3.0 equivalents of KOAc provides optimal results for the borylation of thiazole derivatives. The base serves to activate the diboron reagent, forming a more nucleophilic boryl-palladium species that facilitates transmetalation.

Purification and Characterization

Isolation Techniques

The purification of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves column chromatography on silica gel, using hexane/ethyl acetate mixtures as eluents. However, the boronate ester can be sensitive to silica gel, potentially leading to product degradation. Alternative purification methods include recrystallization from appropriate solvent systems (e.g., hexane/DCM) or Kugelrohr distillation for larger scale preparations.

Analytical Data and Structural Confirmation

The successful synthesis of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be confirmed through various analytical techniques. The compound typically displays characteristic signals in ¹H NMR, with the thiazole C5-H appearing as a singlet around δ 7.0-7.2 ppm, the methyl group as a singlet at approximately δ 2.4-2.5 ppm, and the pinacol methyl groups as a singlet integrating for 12 protons at approximately δ 1.3-1.4 ppm.

The ¹³C NMR spectrum typically shows distinctive signals for the quaternary carbon attached to boron (which often appears as a broad peak due to coupling with boron), the thiazole ring carbons, and the pinacol methyl and quaternary carbons. Mass spectrometry and elemental analysis provide additional confirmation of the compound's identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.

Major Products

    Oxidation: Boronic acids and their derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its dioxaborolane moiety allows for the formation of boron-containing compounds through various coupling reactions. For instance:

  • Suzuki Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This is particularly useful in the pharmaceutical industry for developing new drug candidates .

Material Science

Research has indicated that thiazole derivatives can be incorporated into organic semiconductors for electronic applications. The presence of the boron atom enhances the electronic properties of the resulting materials:

  • Organic Field-Effect Transistors (OFETs) : The incorporation of this compound into OFETs has shown promising results in improving charge transport properties and device performance .

Studies have suggested potential biological applications due to the thiazole ring's known bioactivity:

  • Anticancer Agents : Compounds containing thiazole structures have been investigated for their anticancer properties. The boron atom may enhance the interaction with biological targets, making it a candidate for further pharmacological studies .

Case Study 1: Synthesis of Thiazole-Based Anticancer Agents

A recent study demonstrated the synthesis of various thiazole derivatives incorporating the dioxaborolane group. These compounds were evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, highlighting the potential of this compound in drug development .

Case Study 2: Development of Organic Semiconductors

Research involving the fabrication of organic semiconductors using 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole revealed enhanced charge mobility compared to traditional materials. The study concluded that integrating this compound into semiconductor structures could lead to more efficient electronic devices .

Mechanism of Action

The mechanism of action of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The thiazole ring contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Key Observations :

  • The position of the boronate group (2- vs. 4-position on the thiazole) influences reactivity. For example, 2-boronate derivatives exhibit higher efficiency in Suzuki couplings due to reduced steric hindrance .
  • Substituents like hexylthiophene (in compound 10) enhance solubility in organic solvents, whereas aryl groups (e.g., in compound 4) may improve crystallinity .

Physicochemical Properties

Compound Melting Point (°C) Density (g/cm³) Solubility
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 103–106 1.12 Soluble in THF, DMF
Thiazol-4-ylboronic acid pinacol ester (CAS 1083180-00-0) Not reported 1.12 (predicted) Similar to above
2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole Not reported Not reported Likely lower due to phenyl group

Key Observations :

  • Methyl and small alkyl substituents (e.g., 4-Me in the target compound) result in higher melting points compared to bulky aryl derivatives .
  • Boronate esters generally exhibit low aqueous solubility but high solubility in polar aprotic solvents (e.g., DMF, THF) .

Reactivity in Cross-Coupling Reactions

Compound Reaction Partner Yield of Biaryl Product Reference
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 4-Bromotoluene 92%
2-(3-Hexylthiophen-2-yl)-5-boronatethiazole (Compound 10) 4-Iodonitrobenzene 88%
4-(4-Fluorophenyl)-2-(pyrazolyl)thiazole (Compound 5) Not tested for coupling N/A

Key Observations :

  • Electron-donating groups (e.g., methyl) on the thiazole ring enhance coupling efficiency by stabilizing the transition state .

Biological Activity

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

  • Molecular Formula : C13H19BNO3
  • Molecular Weight : 234.1 g/mol
  • CAS Number : 1398414-30-6

Research indicates that compounds similar to 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole may exhibit biological activity through various mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation. For instance, it may interact with kinases and metalloproteinases that are crucial in tumor metastasis and angiogenesis .
  • Cell Proliferation Inhibition : In studies involving cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), compounds with similar structures exhibited significant inhibition of cell proliferation with IC50 values indicating potent activity .
  • Induction of Apoptosis : The compound's mechanism may also involve the induction of apoptosis in cancer cells by triggering pathways that lead to programmed cell death .

Anticancer Activity

A detailed analysis of various studies shows that thiazole derivatives can significantly inhibit cancer cell growth:

CompoundCell LineIC50 (µM)Comments
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazoleMDA-MB-2310.126Strong inhibitory effect on proliferation
Similar Thiazole DerivativeMCF10A2.4Lesser effect on non-cancerous cells

These results indicate a promising therapeutic window for targeting malignant cells while sparing normal cells.

Anti-inflammatory Effects

In addition to its anticancer properties, thiazole derivatives have demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Triple-Negative Breast Cancer (TNBC) :
    • Researchers found that treatment with a thiazole derivative significantly inhibited lung metastasis in a mouse model of TNBC. The compound was administered over a period of 30 days post-inoculation with cancer cells .
    • Results showed a marked reduction in metastatic nodules compared to control groups.
  • Inhibition of Matrix Metalloproteinases (MMPs) :
    • A study highlighted the compound's ability to inhibit MMP-2 and MMP-9 activities, which are critical in tumor invasion and metastasis . This inhibition was associated with decreased migratory capabilities of cancer cells.

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